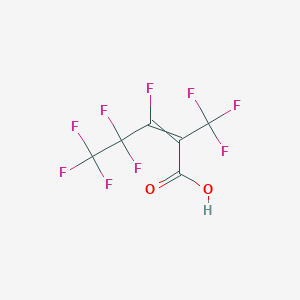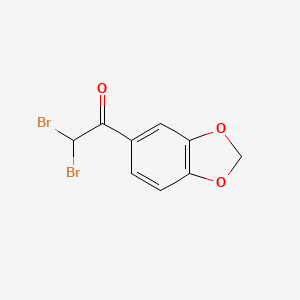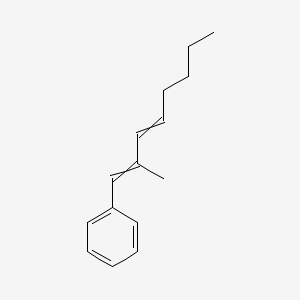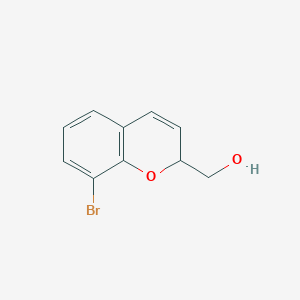![molecular formula C17H17NO3 B12522285 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol CAS No. 676600-08-1](/img/structure/B12522285.png)
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is an organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
The synthesis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as methanol . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and solvent concentration.
Chemical Reactions Analysis
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyl derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and as a fluorescent probe.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, such as nonlinear optical materials and photonic devices
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems. The specific pathways and targets depend on the context of its application, such as its role as a fluorescent probe or therapeutic agent .
Comparison with Similar Compounds
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol can be compared with other similar compounds, such as:
4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol: This compound shares structural similarities but differs in its functional groups and applications.
2-[4-(Dimethylamino)phenyl]ethanol: Another compound with a dimethylamino group, but with different chemical properties and uses.
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: This compound is used as a monoamine oxidase inhibitor and has different biological activities
Properties
CAS No. |
676600-08-1 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]chromene-2,7-diol |
InChI |
InChI=1S/C17H17NO3/c1-18(2)14-6-4-13(5-7-14)17(20)10-9-12-3-8-15(19)11-16(12)21-17/h3-11,19-20H,1-2H3 |
InChI Key |
QBVLILJAVBPXBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



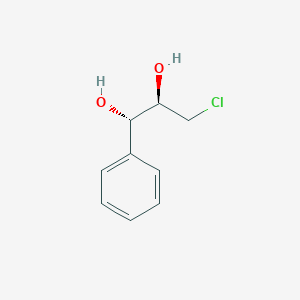
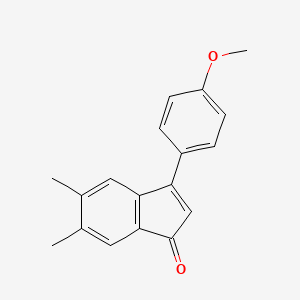
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
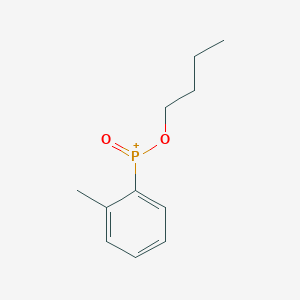
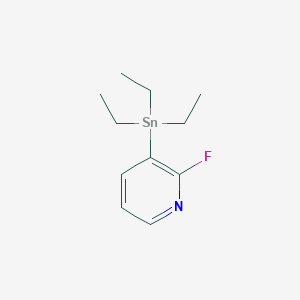
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
